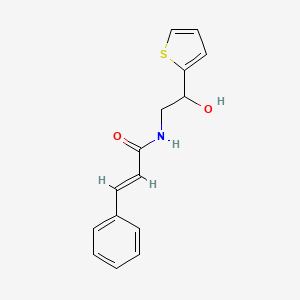

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide” is a compound that has been studied for its potential biological activities . It is a thiophene-based analog, which means it contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom . This structure is essential for the compound’s properties and applications .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction and the Paal–Knorr reaction are two significant synthetic methods to thiophene derivatives . These reactions involve the condensation of different compounds to form the thiophene ring .Applications De Recherche Scientifique

Neuroprotection and NMDA Receptor Antagonism

Cinnamamide derivatives, including those structurally related to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide, have been studied for their neuroprotective effects, particularly as antagonists at NMDA receptor subtypes. For instance, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide was identified as a potent and selective antagonist of the NR1A/2B subtype, indicating potential applications in neuroprotective therapies (Tamiz et al., 1998).

Antidepressant-like Effects

Studies on N-(2-hydroxyethyl) cinnamamide derivatives have shown significant antidepressant-like actions in animal models, suggesting their potential in the development of new antidepressant drugs. These compounds have demonstrated efficacy in reducing immobility time in both the forced swimming test (FST) and tail suspension test (TST), indicating promising antidepressant-like activity (Xianqing Deng et al., 2011).

Anticonvulsant Activity

Cinnamamide derivatives have also been explored for their anticonvulsant properties. Crystallographic studies of these compounds reveal insights into their anticonvulsant activities, correlating molecular structures with pharmacological actions. This suggests their applicability in designing new anticonvulsant drugs (E. Żesławska et al., 2017).

Anti-inflammatory and Atopic Dermatitis Effects

Certain cinnamamides have been evaluated for their effects on atopic dermatitis (AD), showing significant anti-inflammatory properties. These compounds have been found to suppress serum immunoglobulin levels and expression of T-helper cytokines, including interleukin-4, which is crucial in AD pathogenesis. This points to their potential application in treating inflammatory skin conditions (Eun‐Ju Choi et al., 2019).

Orientations Futures

Thiophene derivatives are significant lead compounds that can be used for further structural optimization . They have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide” and similar compounds may have promising future directions in medicinal chemistry and other fields .

Propriétés

IUPAC Name |

(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-13(14-7-4-10-19-14)11-16-15(18)9-8-12-5-2-1-3-6-12/h1-10,13,17H,11H2,(H,16,18)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXJBUCEPMJTSG-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776987.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)

![4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2776992.png)

![2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2776994.png)

![1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B2776997.png)

![N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2777003.png)